

The Pharmacokinetics and Bioavailability of PBT434: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: PBT434

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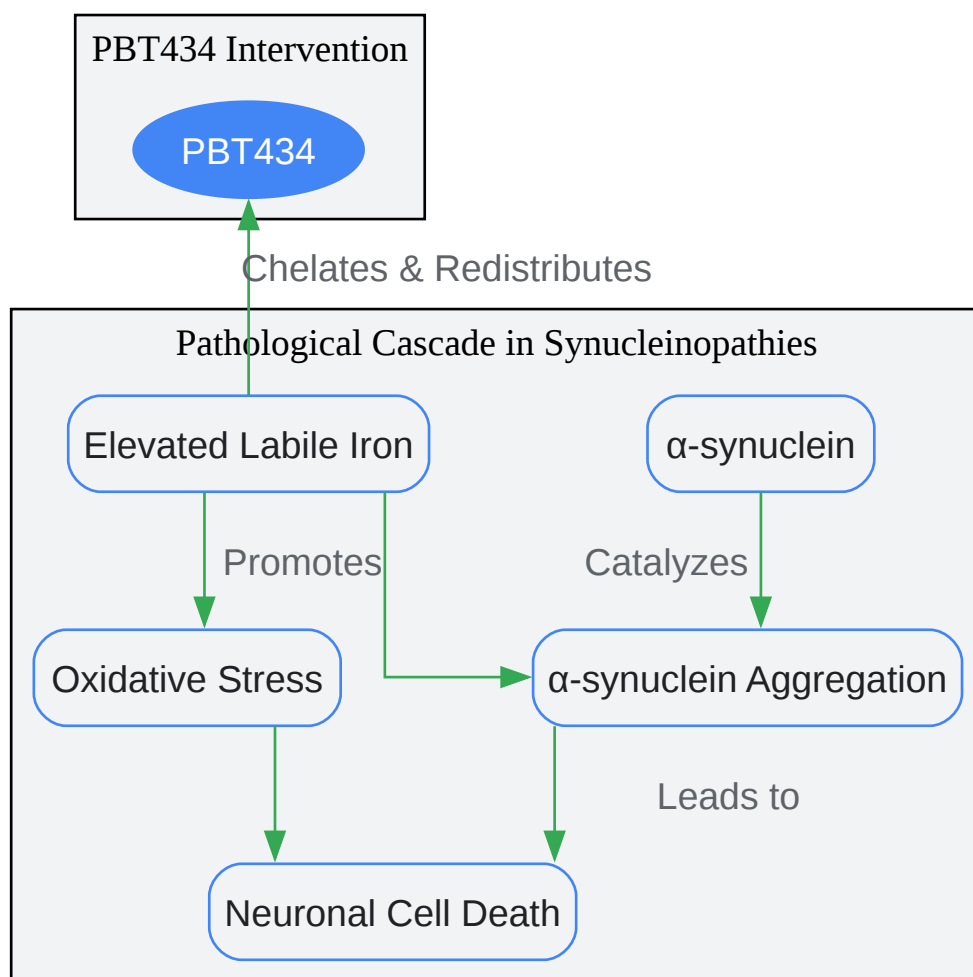
For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule designed to target the underlying pathology of neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] Its mechanism of action is centered on the modulation of iron homeostasis, inhibiting iron-mediated redox activity and the aggregation of α -synuclein, a protein central to the pathology of these diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **PBT434**, summarizing key data from preclinical and Phase 1 clinical studies.

Mechanism of Action

PBT434 is characterized as a moderate-affinity iron chelator.[5] This property allows it to bind and redistribute labile iron within the central nervous system without disrupting systemic iron homeostasis.[5][6] The affinity of **PBT434** for iron is lower than that of major iron transport and storage proteins like transferrin and ferritin, suggesting a targeted action on pathological iron pools.[1] By chelating excess iron, **PBT434** is thought to prevent the iron-mediated generation of reactive oxygen species and the subsequent aggregation of α -synuclein into toxic oligomers and fibrils.[3][4] Preclinical studies have demonstrated that **PBT434** can reduce α -synuclein aggregation, preserve neurons, and improve motor function in animal models of Parkinson's disease and MSA.[1][7]



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Proposed Mechanism of Action of **PBT434**

Pharmacokinetics and Bioavailability

PBT434 has demonstrated favorable pharmacokinetic properties in both preclinical animal models and human clinical trials, characterized by good oral bioavailability and penetration of the blood-brain barrier.[5][8]

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs, to establish the absorption, distribution, metabolism, and excretion (ADME) profile of **PBT434**. These studies have consistently shown that **PBT434** is orally bioavailable and readily crosses the blood-brain barrier.[5][7]

Table 1: Summary of Preclinical Studies

Species	Dosing Route	Dose Range	Key Findings	Reference(s)
Mice	Oral Gavage / Medicated Chow	3 - 80 mg/kg/day	Orally bioavailable, penetrates the blood-brain barrier, well-tolerated. Preserved neurons and improved motor function in Parkinson's and MSA models.	[5][7]
Rats	Oral Gavage	30 mg/kg	CSF α -synuclein levels were significantly lowered 4 hours post-dose.	[5]
Dogs	Oral Gavage	10 - 50 mg/kg/day for 28 days	Well-tolerated. Trend of decreased CSF α -synuclein levels.	[5]

Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of **PBT434**. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[1][9]

Single Ascending Dose (SAD) Study: Healthy adult subjects received single oral doses of **PBT434** ranging from 50 mg to 600 mg.[1][9] **PBT434** was rapidly absorbed, with dose-proportional pharmacokinetics observed up to 300 mg.[2][9]

Table 2: Pharmacokinetic Parameters of **PBT434** in Healthy Adults (Single Ascending Dose)

Dose	Cmax (ng/mL) [Mean (CV%)]	AUCinf (ng·hr/mL) [Mean (CV%)]	Tmax (hours) [Median]
50 mg	493.3 (33.3)	896.7 (27.8)	1 to 1.25
100 mg	802.7 (28.1)	1587 (19.0)	1 to 1.25
300 mg	2978 (46.5)	6494 (35.9)	1 to 1.25

Data from a first-in-human study presented at the American Academy of Neurology Annual Meeting.[\[2\]](#)[\[9\]](#)

Multiple Ascending Dose (MAD) Study: Healthy adult and older adult (≥65 years) volunteers received multiple oral doses of **PBT434**. The adult cohorts received 100 mg, 200 mg, or 250 mg twice daily (BID) for 8 days.[\[1\]](#) **PBT434** demonstrated dose-dependent pharmacokinetics with a mean elimination half-life of up to 9.3 hours, which was independent of the dose.[\[1\]](#)

Table 3: Pharmacokinetic Profile of **PBT434** in Healthy Volunteers (Multiple Ascending Dose)

Parameter	Value
Tmax	0.5 - 2 hours
Mean Elimination Half-life	Up to 9.3 hours
CSF Concentrations (near Tmax at doses ≥200 mg BID)	102.5 to 229.5 ng/mL

Data from a Phase 1 study in adult and older adult volunteers.[\[1\]](#)

Experimental Protocols

Preclinical Studies

Animal Models:

- Mice: Male C57BL/6J mice were used for toxin-induced models of Parkinson's disease (6-OHDA and MPTP).[5] Transgenic mice (hA53T) overexpressing human α -synuclein were also used.[5]
- Rats: Wild-type rats were used for cerebrospinal fluid (CSF) collection via surgically implanted cannulas in the lateral cerebral ventricles.[5]
- Dogs: Beagle dogs (10 months old) were used in a 28-day toxicology study.[5]

Drug Administration:

- In mice and rats, **PBT434** was administered via oral gavage.[5] In some mouse studies, it was mixed into the rodent chow.[7]
- In dogs, **PBT434** was administered daily via oral gavage for 28 days.[5]

Sample Collection and Analysis:

- Blood/Plasma: Blood samples were collected at various time points post-dosing to determine pharmacokinetic parameters.[6]
- Cerebrospinal Fluid (CSF): In rats, CSF was sampled via microdialysis.[5] In dogs, CSF was extracted at necropsy.[5]
- Bioanalytical Method: While specific details are not publicly available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like **PBT434** in biological matrices. This would involve method validation to ensure accuracy, precision, selectivity, and sensitivity.

Phase 1 Clinical Trial

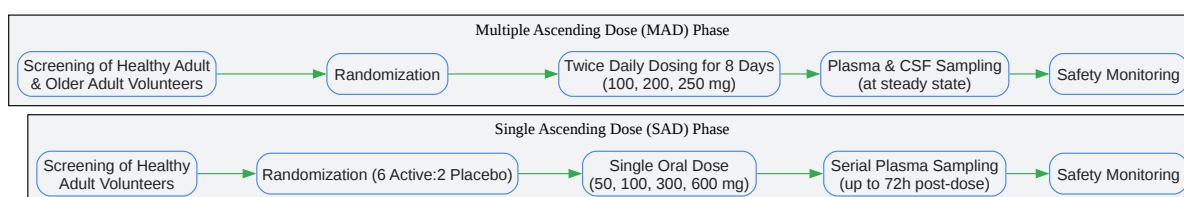
Study Design: A randomized, double-blind, placebo-controlled, first-in-human study was conducted.[9] The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[9]

- SAD Phase: Four cohorts of 8 healthy adult subjects were randomized (6 active: 2 placebo) to receive single oral doses of 50 mg, 100 mg, 300 mg, or 600 mg of **PBT434**.[\[1\]](#)[\[9\]](#)
- MAD Phase: Three cohorts of 10 healthy adult subjects were randomized to receive 100 mg, 200 mg, or 250 mg of **PBT434** twice daily for 8 days.[\[1\]](#) A cohort of older adult volunteers (≥ 65 years) also received multiple doses.[\[1\]](#)

Pharmacokinetic Assessments:

- Plasma Sampling: Serial plasma samples were collected over 72 hours post-dose in the SAD phase and over 12 and 96 hours post-dose on Days 1 and 8, respectively, in the MAD phase.[\[9\]](#)
- CSF Sampling: In the MAD phase, CSF was sampled at 1.5 or 11 hours post-dose at steady state in the higher dose cohorts.[\[1\]](#)

Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, adverse event reporting, clinical laboratory tests, and 12-lead electrocardiograms (ECGs).[\[9\]](#)



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Phase 1 Clinical Trial Workflow

Conclusions

PBT434 is an orally bioavailable, brain-penetrant small molecule with a promising pharmacokinetic profile. Phase 1 clinical data in healthy adult and older adult volunteers have demonstrated that **PBT434** is rapidly absorbed and exhibits dose-dependent pharmacokinetics. [1][9] The achieved concentrations in the cerebrospinal fluid at well-tolerated doses are comparable to or exceed those associated with efficacy in preclinical animal models of Parkinson's disease and MSA.[1][10] The safety and tolerability profile of **PBT434** in these early studies was favorable, with adverse event rates similar to placebo.[1][2] These findings support the continued clinical development of **PBT434** as a potential disease-modifying therapy for synucleinopathies.

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References

- 1. Alterity Therapeutics Announces New Publications Providing Further Evidence of the Potential of ATH434 to Treat Neurodegenerative Diseases [prnewswire.com]
- 2. alteritytherapeutics.com [alteritytherapeutics.com]
- 3. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alteritytherapeutics.com [alteritytherapeutics.com]
- 10. alteritytherapeutics.com [alteritytherapeutics.com]
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